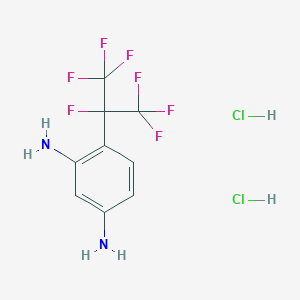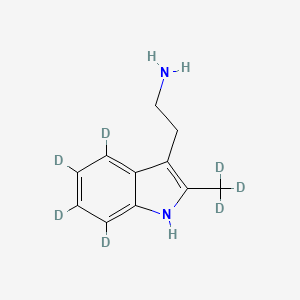
2-Methyltryptamine-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyltryptamine-d7 is a deuterated derivative of 2-Methyltryptamine, a compound belonging to the tryptamine family. Tryptamines are known for their psychoactive properties and are structurally related to the neurotransmitter serotonin. The deuterated form, this compound, is often used in scientific research due to its stable isotope labeling, which aids in various analytical and experimental applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyltryptamine-d7 typically involves the deuteration of 2-Methyltryptamine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process ensures the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The final product is purified using chromatographic techniques to ensure high purity and isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyltryptamine-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or alkylated tryptamine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyltryptamine-d7 has a wide range of applications in scientific research:
Wirkmechanismus
2-Methyltryptamine-d7 exerts its effects primarily through interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and modulation of various signaling pathways. The compound’s deuterated form allows for detailed studies of its pharmacokinetics and metabolism, providing insights into its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyltryptamine: The non-deuterated form, with similar chemical properties but different isotopic composition.
N,N-Dimethyltryptamine (DMT): A well-known psychoactive compound with a similar indole structure.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Another psychoactive tryptamine with additional methoxy groups.
Uniqueness
2-Methyltryptamine-d7 is unique due to its stable isotope labeling, which makes it particularly useful in analytical and experimental applications. The deuterium atoms provide distinct advantages in mass spectrometry and NMR spectroscopy, allowing for precise tracking and analysis of the compound in various biological and chemical systems .
Eigenschaften
Molekularformel |
C11H14N2 |
|---|---|
Molekulargewicht |
181.28 g/mol |
IUPAC-Name |
2-[4,5,6,7-tetradeuterio-2-(trideuteriomethyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C11H14N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7,12H2,1H3/i1D3,2D,3D,4D,5D |
InChI-Schlüssel |
CPVSLHQIPGTMLH-AAYPNNLASA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)C([2H])([2H])[2H])CCN)[2H])[2H] |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



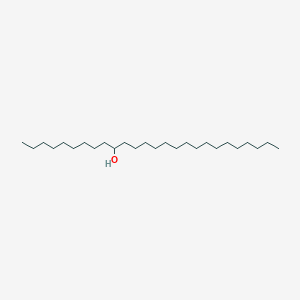
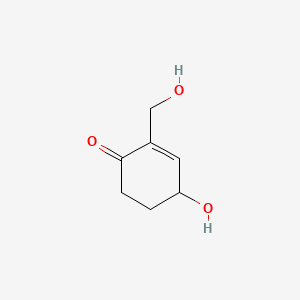
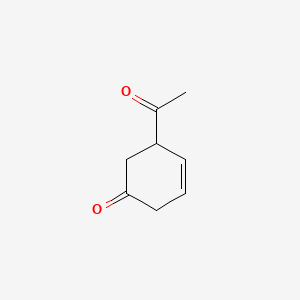
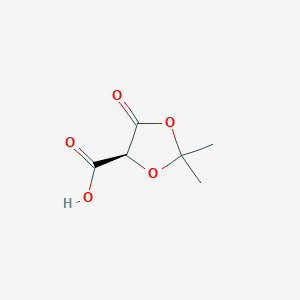
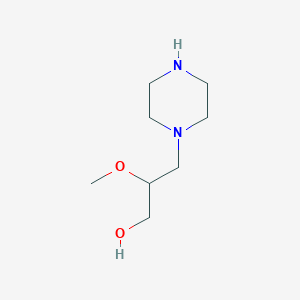
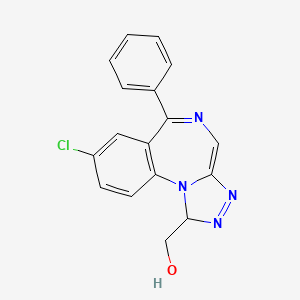
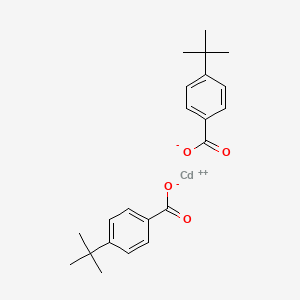
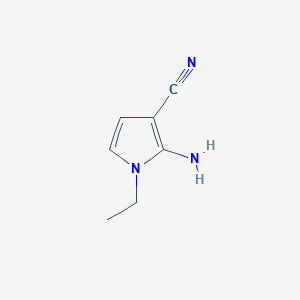
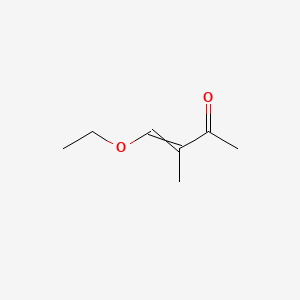
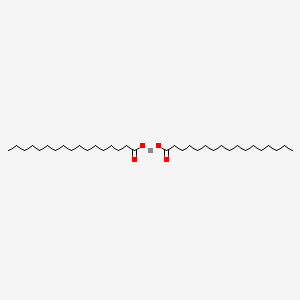
![2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline](/img/structure/B13835332.png)
![N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine](/img/structure/B13835333.png)
